Piperidine tetrathiotungstate
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Overview
Description
Piperidine tetrathiotungstate is a chemical compound with the molecular formula
C10H24N2S4W
. It is known for its unique structure, which includes a tungsten atom coordinated with four sulfur atoms and two piperidine molecules. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry.Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine tetrathiotungstate can be synthesized through the reaction of piperidine with tetrathiotungstic acid. The typical synthetic route involves the following steps:
Preparation of Tetrathiotungstic Acid: This is usually done by reacting tungsten hexachloride with hydrogen sulfide in an organic solvent.
Reaction with Piperidine: The tetrathiotungstic acid is then reacted with piperidine under controlled conditions, typically at room temperature, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Tetrathiotungstic Acid: Using large reactors to handle the exothermic reaction of tungsten hexachloride and hydrogen sulfide.
Continuous Reaction with Piperidine: Employing continuous flow reactors to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Piperidine tetrathiotungstate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds of tungsten.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The piperidine ligands can be substituted with other amines or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various amines or phosphines can be used under mild heating conditions.
Major Products Formed:
Oxidation Products: Higher oxidation state tungsten compounds.
Reduction Products: Lower oxidation state tungsten compounds.
Substitution Products: Compounds with different ligands replacing piperidine.
Scientific Research Applications
Piperidine tetrathiotungstate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tungsten-sulfur compounds and as a catalyst in organic reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in enzyme inhibition and as a probe for studying sulfur metabolism.
Medicine: Preliminary studies suggest it may have applications in developing new drugs, particularly those targeting metal-sulfur interactions.
Industry: It is used in the production of advanced materials, including catalysts for petrochemical processes and in the electronics industry for the deposition of tungsten sulfide films.
Mechanism of Action
The mechanism by which piperidine tetrathiotungstate exerts its effects involves its interaction with molecular targets through its tungsten-sulfur core. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes that require metal cofactors.
Catalyze Reactions: By providing a reactive tungsten center that facilitates various chemical transformations.
Modulate Pathways: By interacting with sulfur-containing biomolecules, affecting metabolic pathways.
Comparison with Similar Compounds
Piperidine tetrathiotungstate can be compared with other similar compounds such as:
Ammonium tetrathiotungstate: Similar in structure but uses ammonium instead of piperidine.
Tetrathiomolybdate: Contains molybdenum instead of tungsten.
Tetrathiovanadate: Contains vanadium instead of tungsten.
Uniqueness: this compound is unique due to its specific coordination environment and the presence of piperidine ligands, which can influence its reactivity and applications differently compared to other tetrathiometalates.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
Molecular Formula |
C10H24N2S4W-2 |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
bis(sulfanylidene)tungsten;piperidine;sulfanide |
InChI |
InChI=1S/2C5H11N.2H2S.2S.W/c2*1-2-4-6-5-3-1;;;;;/h2*6H,1-5H2;2*1H2;;;/p-2 |
InChI Key |
GMWXRWTXGXBWDE-UHFFFAOYSA-L |
Canonical SMILES |
C1CCNCC1.C1CCNCC1.[SH-].[SH-].S=[W]=S |
Origin of Product |
United States |
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